molecular formula C20H18N2OS B4424869 N-benzyl-2-phenyl-2-(pyridin-2-ylsulfanyl)acetamide

N-benzyl-2-phenyl-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B4424869
M. Wt: 334.4 g/mol
InChI Key: LWFNVDODTLCSHE-UHFFFAOYSA-N
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Description

N-benzyl-2-phenyl-2-(pyridin-2-ylsulfanyl)acetamide is an organic compound with the molecular formula C20H18N2OS It is characterized by the presence of a benzyl group, a phenyl group, and a pyridin-2-ylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-phenyl-2-(pyridin-2-ylsulfanyl)acetamide typically involves the reaction of benzylamine with 2-phenyl-2-(pyridin-2-ylsulfanyl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-phenyl-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-phenyl-2-(pyridin-2-ylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-phenyl-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The pyridin-2-ylsulfanyl group can interact with metal ions or enzymes, potentially inhibiting their activity. The benzyl and phenyl groups can facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s overall binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-nitro-phenyl)-2-(pyridin-2-ylsulfanyl)-acetamide
  • N-(4-chloro-3-nitro-phenyl)-2-(pyridin-2-ylsulfanyl)-acetamide
  • 2-phenyl-N-(2,2,2-trichloro-1-(pyridin-2-ylsulfanyl)-ethyl)-acetamide

Uniqueness

N-benzyl-2-phenyl-2-(pyridin-2-ylsulfanyl)acetamide is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity towards certain molecular targets compared to similar compounds. This structural feature may also influence its reactivity and overall chemical behavior.

Properties

IUPAC Name

N-benzyl-2-phenyl-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c23-20(22-15-16-9-3-1-4-10-16)19(17-11-5-2-6-12-17)24-18-13-7-8-14-21-18/h1-14,19H,15H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFNVDODTLCSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)SC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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